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molecular formula C10H9NO2S B8382456 2-Carbamoyl-5-methoxybenzo[b]thiophene

2-Carbamoyl-5-methoxybenzo[b]thiophene

Cat. No. B8382456
M. Wt: 207.25 g/mol
InChI Key: MGNMPIQWBOVLFX-UHFFFAOYSA-N
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Patent
US06107458

Procedure details

A mixture of 2-Carbamoyl-5-methoxybenzo[b]thiophene (2.0 g), acetic acid (5 ml) and 48% hydrobromic acid (20 ml) was stirred for 16 hours at 110° C., and the mixture was poured into the ice-water. The resulting precipitate was collected by filtration, and dried to give 5-Hydroxybenzo[b]thiophene-2-carboxylic acid (1.66 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]2[CH:9]=[CH:10][C:11]([O:13]C)=[CH:12][C:6]=2[CH:5]=1)(=[O:3])N.Br.C(O)(=[O:18])C>>[OH:13][C:11]1[CH:10]=[CH:9][C:7]2[S:8][C:4]([C:1]([OH:3])=[O:18])=[CH:5][C:6]=2[CH:12]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(N)(=O)C1=CC2=C(S1)C=CC(=C2)OC
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred for 16 hours at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=CC2=C(SC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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